molecular formula C17H22O6 B1194885 Solstitialin A 13-acetate CAS No. 24470-33-5

Solstitialin A 13-acetate

Cat. No. B1194885
CAS RN: 24470-33-5
M. Wt: 322.4 g/mol
InChI Key: XIVYFPUTCCJWCJ-ODIPTECFSA-N
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Description

Solstitialin A 13-acetate belongs to the class of organic compounds known as guaianolides and derivatives . It is a major allelochemical present in the leaf-surface extract of the highly invasive species Centaurea solstitialis .


Molecular Structure Analysis

The molecular formula of Solstitialin A 13-acetate is C17H22O6 . Its average molecular weight is 322.357 .

Scientific Research Applications

  • Antiviral and Antimicrobial Activities : Solstitialin A 13-acetate displayed remarkable antibacterial activity against isolated strains of Enterococcus faecalis at a concentration of 1 microgram per milliliter, which was close to the effective concentrations of ampicillin. It also showed significant antiviral activity against DNA viruses, being as potent as the reference compound acyclovir (Ozçelik, Gürbüz, Karaoğlu, & Yeşilada, 2009).

  • Anti-Ulcerogenic Effects : A study on the ethanol extract of CSS (Centaurea solstitialis ssp. solstitialis) exhibited significant anti-ulcerogenic effect on ethanol-induced ulcerogenesis model in rats. The chloroform fraction of this extract, containing solstitialin A 13-acetate, was found to be the most effective with 99.5% ulcer inhibition (Yeşilada, Gürbüz, Bedir, Tatli, & Khan, 2004).

  • Evaluation in Various Ulcer Models : In vivo studies on rats and mice indicated that solstitialin A 13-acetate was significantly effective in preventing lesions induced by various agents, including ethanol and indomethacin, and it showed potential in inhibiting gastric acidity and increasing gastric pH (Gürbüz & Yeşilada, 2007).

  • Toxic Effects in Cell Cultures : Solstitialin A 13-acetate showed toxicity to cultures of substantia nigra cells in rats, indicating potential neurotoxic effects. This might contribute to nigro-pallidal encephalomalacia, a condition observed in horses ingesting yellow star thistle (Cheng et al., 1992).

  • Antiproliferative Activity : Solstitialin A 13-acetate was isolated from Centaurea solstitialis and demonstrated antiproliferative activity on rat brain tumor cells (C6) and human uterus carcinoma (HeLa) cells in vitro, indicating potential for cancer research applications (Erenler, Sen, Yaglıoglu, & Demirtaş, 2016).

Future Directions

The future directions for research on Solstitialin A 13-acetate could involve further exploration of its allelopathic properties and potential applications in weed control. Additionally, more research is needed to understand its synthesis, chemical reactions, mechanism of action, and safety profile .

properties

IUPAC Name

[(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-8-4-5-12-15(14-9(2)13(19)6-11(8)14)23-16(20)17(12,21)7-22-10(3)18/h11-15,19,21H,1-2,4-7H2,3H3/t11-,12+,13-,14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVYFPUTCCJWCJ-ODIPTECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C2CCC(=C)C3CC(C(=C)C3C2OC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1([C@@H]2CCC(=C)[C@@H]3C[C@@H](C(=C)[C@@H]3[C@H]2OC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solstitialin A 13-acetate

CAS RN

24470-33-5
Record name Solstitialin A 13-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
CHK Cheng, B Costall, M Hamburger, K Hostettmann… - …, 1992 - Elsevier
… solstitialin A 13-acetate from fraction 6 and solstitialin A-3 acetate and cynaropicrin from fraction 7. Solstitialin A 13-acetate … identified, solstitialin A 13-acetate and cynaropicrin have toxic …
Number of citations: 43 www.sciencedirect.com
B Özçelik, I Gürbüz, T Karaoglu, E Yeşilada - Microbiological Research, 2009 - Elsevier
Three sesquiterpene lactones (centaurepensin=chlorohyssopifolin A, chlorojanerin and 13-acetyl solstitialin A) isolated from the aerial parts of Centaurea solstitialis L. ssp. solstitialis (…
Number of citations: 117 www.sciencedirect.com
P Alvarez, D Holstege, W Pittroff - DOCTOR OF PHILOSOPHY …, 2008 - search.proquest.com
Centaurea solstitialis is the most widely distributed invasive weed in California. Prescribed livestock grazing is one of the methods of choice for the control of this weed. Centaurea …
Number of citations: 0 search.proquest.com
E Yesilada, I Gürbüz, E Bedir, I Tatli, IA Khan - Journal of …, 2004 - Elsevier
The fresh spiny flowers of Centaurea solstitialis ssp. solstitialis (CSS) are used for the treatment of peptic ulcers in Turkey. Ethanol (80%) extract of CSS exhibited significant anti-…
Number of citations: 84 www.sciencedirect.com
GJ Sotes, LA Cavieres, D Montesinos… - Biochemical Systematics …, 2015 - Elsevier
… The less abundant sesquiterpene lactones are also known by their biological activity, for example, solstitialin A-13 acetate (3) and subluteolide (8) may contribute to ENE in horses too, …
Number of citations: 12 www.sciencedirect.com
RE Irimia, SMM Lopes, G Sotes, LA Cavieres, Ö Eren… - Biological …, 2019 - Springer
… Likewise, solstitialin A-13 acetate concentrations displayed higher values in extracts of native plants from Turkey and Spain (8% and 10%) than in non-native plants from the remaining …
Number of citations: 17 link.springer.com
S Branco, RE Irimia, D Montesinos - PeerJ, 2023 - peerj.com
… terpene compounds found in a higher variety of countries were the pentacyclic triterpenoidsα-amyrin, β-amyrin and taraxasterol, and the sesquiterpene lactones solstitialin A-13 …
Number of citations: 6 peerj.com
M Hamburger, JL Wolfender, K Hostettmann - Natural toxins, 1993 - Wiley Online Library
An HPLC method has been developed for the analysis of sesquiterpene lactones of the neurotoxic plant Centaurea solstitialis (Asteraceae). The presence of sesquiterpene lactone …
Number of citations: 34 onlinelibrary.wiley.com
P Alvarez - 2008 - search.proquest.com
Yellow starthistle (Centaurea solstitialis) is the most widely distributed invasive weed in California. It has infested an estimated 14.3 million acres and is present in 56 of the 58 counties. …
Number of citations: 1 search.proquest.com
S Moret, T Populin, LS Conte, G Cosens - Toxicon, 2005 - Elsevier
Centaurea solstitialis (yellow star thistle) has been proven to cause equine nigropallidal encephalomalacia in horses. Over the last fifty years, nigropallidal encephalomalacia has been …
Number of citations: 19 www.sciencedirect.com

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